Cas no 137433-23-9 ((R)-Hydroxychloroquine)

(R)-Hydroxychloroquine 化学的及び物理的性質

名前と識別子

-

- 2-[{(4R)-4-[(7-chloroquinolin-4-yl)amino]pentyl}(ethyl)amino]ethanol

- (R)-Hydroxychloroquine

- (R)-2-((4-((7-Chloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethan-1-ol

- Q27265876

- Ethanol, 2-((4-((7-chloro-4-quinolinyl)amino)pentyl)ethylamino)-, (R)-

- 2-[[(4R)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol

- Hydroxychloroquine, (R)-

- (R)-(-)-Hydroxy Chloroquine Diphosphate

- R-Hydroxychloroquine

- NS00098843

- CS-0120278

- (R)-2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]ethylamino]ethanol

- Ethanol, 2-[[(4R)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-

- SCHEMBL9047

- Z3587851615

- 137433-23-9

- DTXSID70160180

- Ethanol, 2-(((4R)-4-((7-chloro-4-quinolinyl)amino)pentyl)ethylamino)-

- (R)-Hydroxychloroquine (sulfate)

- CHEMBL4799846

- HY-B1370B

- D-HCQ

- (R)-(-)-Hydroxychloroquine

- 70MN4ZH123

- 2-[[(4R)-4-[(7-chloro-4-quinolyl)amino]pentyl]-ethyl-amino]ethanol

- UNII-70MN4ZH123

- Hydroxychloroquine, (-)-

- AKOS040736163

- DA-57435

- 158749-75-8

- (R)-HCQ

- DTXCID3082671

- A1H5D

-

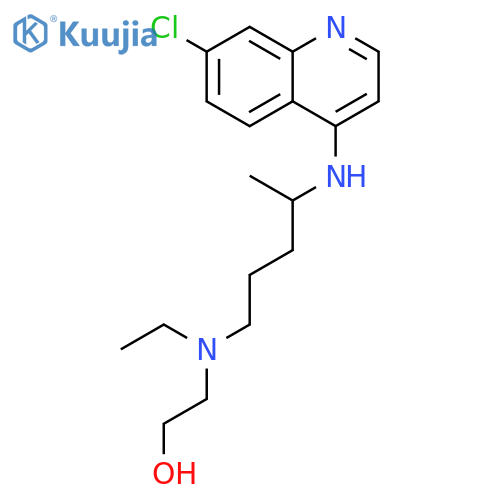

- インチ: InChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)/t14-/m1/s1

- InChIKey: XXSMGPRMXLTPCZ-CQSZACIVSA-N

- ほほえんだ: CCN(CCC[C@@H](C)Nc1ccnc2c1ccc(c2)Cl)CCO

計算された属性

- せいみつぶんしりょう: 335.17668

- どういたいしつりょう: 335.176

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 9

- 複雑さ: 331

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 48.4Ų

じっけんとくせい

- 密度みつど: 1.176

- ふってん: 516.7°C at 760 mmHg

- フラッシュポイント: 266.3°C

- 屈折率: 1.61

- PSA: 48.39

- じょうきあつ: 0.0±1.4 mmHg at 25°C

(R)-Hydroxychloroquine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(R)-Hydroxychloroquine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R910728-5mg |

R-Hydroxychloroquine |

137433-23-9 | 98%, ee | 5mg |

¥13,200.00 | 2022-01-14 | |

| TRC | C373710-50mg |

(R)-Hydroxychloroquine |

137433-23-9 | 50mg |

$460.00 | 2023-05-18 | ||

| DC Chemicals | DC31011-5mg |

R-Hydroxychloroquine |

137433-23-9 | >98% ee>98% | 5mg |

$550.0 | 2023-09-15 | |

| Ambeed | A1228900-1g |

(R)-2-((4-((7-Chloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethan-1-ol |

137433-23-9 | 98% | 1g |

$1071.0 | 2025-02-27 | |

| TRC | C373710-25mg |

(R)-Hydroxychloroquine |

137433-23-9 | 25mg |

$ 257.00 | 2023-09-08 | ||

| DC Chemicals | DC31011-10mg |

R-Hydroxychloroquine |

137433-23-9 | >98% ee>98% | 10mg |

$850.0 | 2023-09-15 | |

| TRC | C373710-100mg |

(R)-Hydroxychloroquine |

137433-23-9 | 100mg |

$ 1033.00 | 2023-09-08 | ||

| TRC | C373710-250mg |

(R)-Hydroxychloroquine |

137433-23-9 | 250mg |

$1918.00 | 2023-05-18 |

(R)-Hydroxychloroquine 関連文献

-

1. Kinetic resolution of 7-chloro-4-{4-[ethyl(2-hydroxyethyl)amino]-1-methylbutylamino}quinoline (hydroxychloroquine) by an atropisomeric resolving agentAslam M. Ansari,J. Cymerman Craig J. Chem. Soc. Perkin Trans. 2 1994 1731

(R)-Hydroxychloroquineに関する追加情報

(R)-Hydroxychloroquine and Its Significance in Modern Medicinal Chemistry

(R)-Hydroxychloroquine, with the CAS number 137433-23-9, is a chiral compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This enantiomer of hydroxychloroquine, a well-known antimalarial and immunomodulatory agent, has been the subject of extensive research due to its unique pharmacological properties and potential therapeutic applications. The compound's stereochemistry plays a crucial role in its biological activity, making it a fascinating subject for further investigation.

The chemical structure of (R)-Hydroxychloroquine features a quinoline backbone, which is a common motif in many bioactive molecules. The presence of a hydroxyl group at the 4-position and the (R) configuration at the chiral center contributes to its distinct pharmacological profile. This configuration is critical for its interaction with biological targets, particularly enzymes and receptors involved in immune modulation and inflammation.

In recent years, (R)-Hydroxychloroquine has been studied for its potential role in treating various diseases beyond malaria. Notably, its immunomodulatory properties have led to investigations into its use as an adjunct therapy for autoimmune disorders such as rheumatoid arthritis and systemic lupus erythematosus. The compound's ability to inhibit certain inflammatory pathways has made it a candidate for further development in these areas.

One of the most significant areas of research involving (R)-Hydroxychloroquine has been its evaluation as a therapeutic agent against viral infections. The compound's mechanism of action in this context is thought to involve interference with viral replication and modulation of host immune responses. While initial studies were promising, subsequent research has highlighted the importance of optimal dosing and administration protocols to maximize efficacy while minimizing potential side effects.

The synthesis of (R)-Hydroxychloroquine presents unique challenges due to its chiral nature. Industrial-scale production requires precise stereocontrol to ensure high enantiomeric purity. Advances in asymmetric synthesis techniques have enabled more efficient and scalable production methods, making it feasible to explore its therapeutic potential on a larger scale.

Evaluation of (R)-Hydroxychloroquine in clinical trials has provided valuable insights into its safety and efficacy profiles. While some studies have shown modest benefits in certain conditions, others have highlighted limitations in its therapeutic utility. These findings underscore the importance of rigorous clinical evaluation and individualized treatment approaches when considering the use of this compound.

The future direction of research on (R)-Hydroxychloroquine is likely to focus on optimizing its pharmacological properties through structural modifications and combination therapies. By understanding its mechanisms of action more deeply, researchers aim to develop more effective derivatives that can target specific disease pathways with greater precision.

The development of novel drug candidates often involves leveraging existing compounds like (R)-Hydroxychloroquine as starting points for further innovation. Its well-characterized structure and known biological effects provide a solid foundation for designing new molecules with enhanced therapeutic profiles.

In conclusion, (R)-Hydroxychloroquine, CAS number 137433-23-9, represents an important area of research in medicinal chemistry. Its unique stereochemistry and pharmacological properties make it a valuable candidate for treating various diseases, particularly those involving immune modulation and viral infections. Continued research efforts are essential to fully elucidate its therapeutic potential and develop safer, more effective derivatives for clinical use.

137433-23-9 ((R)-Hydroxychloroquine) 関連製品

- 2227796-45-2(methyl (3R)-3-hydroxy-3-(2,3,4-trifluorophenyl)propanoate)

- 69032-13-9(dibenzyl imidodicarbonate)

- 1805748-71-3(1-Bromo-3-(2-(methylthio)-5-nitrophenyl)propan-2-one)

- 2199790-18-4(6-methyl-N-[1-(quinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine)

- 76390-95-9(6-methyl-2-oxoHeptanoic acid)

- 1807940-01-7(2-Pyrrolidinone, 4-(aminomethyl)-1-methyl-5-(1-methyl-1H-pyrazol-4-yl)-, (4S,5R)-)

- 2248316-41-6(2-(Difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid)

- 35202-55-2((3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methanamine;hydrochloride)

- 342401-18-7(2,7-Dibutylnaphthalene)

- 667435-87-2(4-methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol)